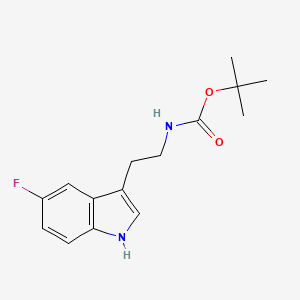

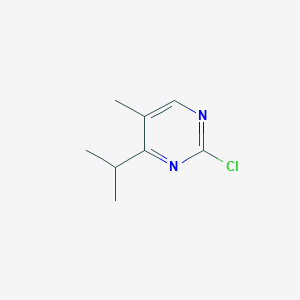

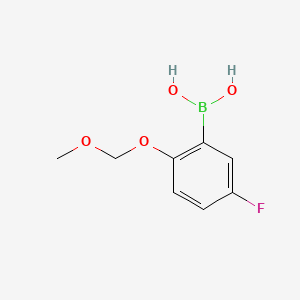

![molecular formula C13H7F3O2 B1393615 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1184828-51-0](/img/structure/B1393615.png)

3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

An efficient and practical method has been reported for accessing 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine, a key intermediate for Fluxapyroxad . . This process was an improvement in the manufacture of biphenyl compounds by Suzuki–Miyaura coupling, which enabled catalyst loading as low as 0.04 mol% .

Chemical Reactions Analysis

The synthesis of 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine involves a Suzuki–Miyaura coupling . This is a type of palladium or nickel-catalyzed cross-coupling reaction, which has been extensively utilized due to the large substrate scope and milder conditions involved .

Wissenschaftliche Forschungsanwendungen

1. Organic Chemistry - Synthesis of Fluxapyroxad Fluxapyroxad is a fungicide that has a trifluoromethyl group incorporated . The compound “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is a key intermediate in the synthesis of Fluxapyroxad . The specific methods of application or experimental procedures for this synthesis are not detailed in the available sources. The outcome of this application is the production of Fluxapyroxad, a fungicide used in agriculture .

2. Organic Chemistry - Trifluoromethylation The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . While “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in trifluoromethylation reactions due to the presence of the trifluoromethyl group. The specific methods of application or experimental procedures for this are not detailed in the available sources. The outcome of this application is the production of trifluoromethylated compounds, which are used in various pharmaceuticals and agrochemicals .

3. Organic Chemistry - Suzuki–Miyaura Coupling The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boron compound and an organic halide . While “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in this reaction due to the presence of the boron reagent . The specific methods of application or experimental procedures for this are not detailed in the available sources. The outcome of this application is the production of biaryl compounds, which are used in various pharmaceuticals and agrochemicals .

4. Agriculture - Fluxapyroxad Fungicide Fluxapyroxad is a fungicide used in agriculture . The compound “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is a key intermediate in the synthesis of Fluxapyroxad . The specific methods of application or experimental procedures for this synthesis are not detailed in the available sources. The outcome of this application is the production of Fluxapyroxad, a fungicide used in agriculture .

Zukünftige Richtungen

Thermotropic liquid crystals such as 3,4,5-trifluoro-4′-(trans-4-propylcyclohexyl)biphenyl have been found to enable large-area perovskite films that are uniform, low in defects, and stable against environmental stress factors . This suggests potential future directions for the use of trifluoro compounds in the development of efficient and stable perovskite solar modules .

Eigenschaften

IUPAC Name |

4-(3,5-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKXJKAHWLDKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681123 |

Source

|

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1184828-51-0 |

Source

|

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

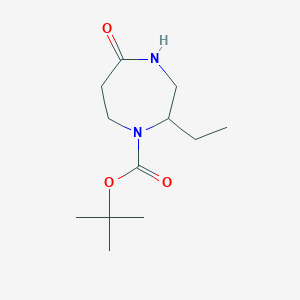

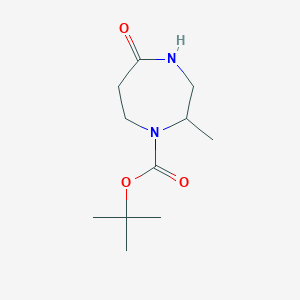

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)